molecular formula C15H18ClNO2 B14979183 N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}propan-2-amine

N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}propan-2-amine

Katalognummer: B14979183
Molekulargewicht: 279.76 g/mol
InChI-Schlüssel: MSEXFSUVISXVMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}(PROPAN-2-YL)AMINE is a complex organic compound that features a furan ring substituted with a chloromethoxyphenyl group and an isopropylamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}(PROPAN-2-YL)AMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloromethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions, where the furan ring is functionalized with the chloromethoxyphenyl group.

    Attachment of the isopropylamine moiety: This can be done through nucleophilic substitution reactions, where the amine group is introduced to the furan ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

{[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}(PROPAN-2-YL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while substitution reactions can produce a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

{[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}(PROPAN-2-YL)AMINE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biological studies, helping to elucidate the functions of various biomolecules.

    Industry: The compound can be used in the production of advanced materials, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of {[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}(PROPAN-2-YL)AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and interactions depend on the specific context and application of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    {[5-(3-BROMO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}(PROPAN-2-YL)AMINE: Similar structure but with a bromine atom instead of chlorine.

    {[5-(3-CHLORO-4-HYDROXYPHENYL)FURAN-2-YL]METHYL}(PROPAN-2-YL)AMINE: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

The uniqueness of {[5-(3-CHLORO-4-METHOXYPHENYL)FURAN-2-YL]METHYL}(PROPAN-2-YL)AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Eigenschaften

Molekularformel

C15H18ClNO2

Molekulargewicht

279.76 g/mol

IUPAC-Name

N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]propan-2-amine

InChI

InChI=1S/C15H18ClNO2/c1-10(2)17-9-12-5-7-14(19-12)11-4-6-15(18-3)13(16)8-11/h4-8,10,17H,9H2,1-3H3

InChI-Schlüssel

MSEXFSUVISXVMY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NCC1=CC=C(O1)C2=CC(=C(C=C2)OC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.